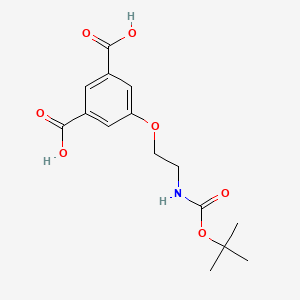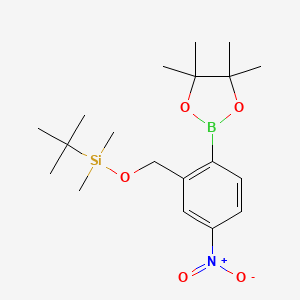
5-(2-((tert-Butoxycarbonyl)amino)ethoxy)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is an organic compound with the molecular formula C14H19NO7. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of di-tert-butyl dicarbonate with an amino acid derivative in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like dioxane at low temperatures to ensure the stability of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
Free Amine: Deprotection of the Boc group yields the free amine.
Amides: Reaction with primary amines forms amides, which are important intermediates in peptide synthesis.
科学的研究の応用
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is used in various scientific research applications:
作用機序
The mechanism of action of 5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid involves its ability to form stable amide bonds and participate in substitution reactions. The Boc-protected amino group provides stability during synthesis and can be selectively deprotected to yield the free amine, which can then interact with various molecular targets . The carboxylic acid group allows for the formation of amide bonds, which are crucial in peptide synthesis and other biochemical processes .
類似化合物との比較
Similar Compounds
N-Boc-L-serine methyl ester: This compound also features a Boc-protected amino group and is used in similar synthetic applications.
Pentanoic acid, 5-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]-: Another compound with a Boc-protected amino group, used in organic synthesis.
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentynoic acid: A related compound used in the synthesis of complex molecules.
Uniqueness
5-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethoxy]-1,3-benzenedicarboxylic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the formation of amide bonds and the study of biochemical processes .
特性
分子式 |
C15H19NO7 |
|---|---|
分子量 |
325.31 g/mol |
IUPAC名 |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(21)16-4-5-22-11-7-9(12(17)18)6-10(8-11)13(19)20/h6-8H,4-5H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) |
InChIキー |
YPDKMLJITFVFQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)




![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)




